molecular formula C14H11Cl3N4O4S B11703170 N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide

N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide

Cat. No.: B11703170
M. Wt: 437.7 g/mol
InChI Key: XRRUXLMTSHFUPQ-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including trichloromethyl, nitrophenyl, carbamothioyl, and furan-2-carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-nitroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and water.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl and carbamothioyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan-2-carboxamide moiety, in particular, sets it apart from other similar compounds, potentially offering unique reactivity and applications.

Properties

Molecular Formula

C14H11Cl3N4O4S

Molecular Weight

437.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C14H11Cl3N4O4S/c15-14(16,17)12(19-11(22)10-6-3-7-25-10)20-13(26)18-8-4-1-2-5-9(8)21(23)24/h1-7,12H,(H,19,22)(H2,18,20,26)

InChI Key

XRRUXLMTSHFUPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

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